

gold tribromide catalyst Diels-Alder reaction

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Compound Focus: Gold tribromide

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Gold Tribromide as a Diels-Alder Catalyst

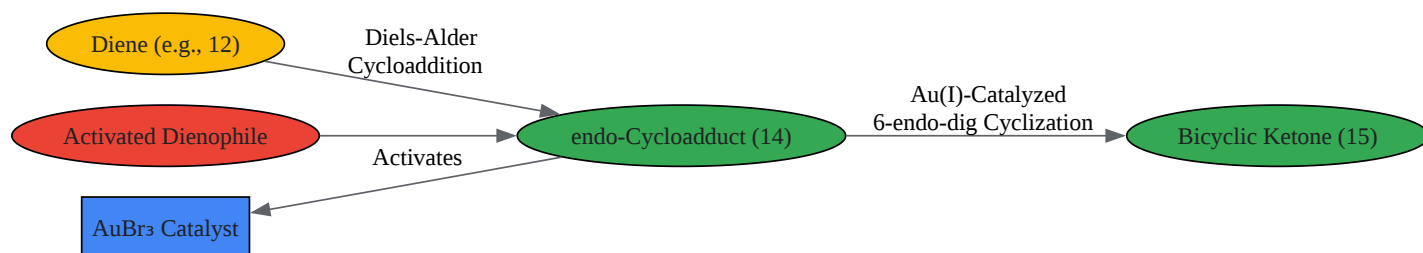
Gold(III) bromide functions as a **Lewis acid catalyst** that coordinates with electron-withdrawing groups on the dienophile, enhancing its electrophilicity and reducing the energy of its LUMO for a more favorable interaction with the diene's HOMO [1] [2] [3]. This coordination leads to increased reaction rates and improved regioselectivity, allowing reactions to proceed efficiently at lower temperatures [3].

Key properties of the catalyst are summarized in the table below [2]:

Property	Description
Chemical Names	Gold(III) bromide, Gold tribromide, Auric bromide
Formula	AuBr_3 (typically exists as a dimer, Au_2Br_6)
Appearance	Dark red to black crystalline solid
Melting Point	97.5 °C
Solubility	Slightly soluble in water; soluble in organic solvents in the presence of reactants

Example Reaction and Workflow

One documented application is the Diels-Alder cycloaddition of an enynal with a ketone, as depicted in the workflow below [4].



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In this one-pot sequential catalysis, AuBr₃ first promotes the Diels-Alder reaction. The resulting cycloadduct then undergoes an Au(I)-catalyzed 6-endo-dig carbocyclization, generating a complex bicyclo[3.3.1]nonenone framework with four new stereogenic centers and three new C–C bonds in a single operation [5].

Experimental Protocol

The following general protocol is adapted from research on one-pot Diels-Alder/gold-catalyzed cyclization, which demonstrates the practical use of gold catalysis in complex synthesis [5].

- **Reaction Setup:** In a sealed tube or microwave vial, combine the diene (e.g., **12**, 1.0 equiv) and dienophile (e.g., N-phenylmaleimide, 1.0 equiv) in anhydrous toluene.
- **Catalyst Addition:** Add Gold(III) bromide (
- **Catalyst Addition:** Add Gold(III) bromide (AuBr₃, 2-5 mol %) to the reaction mixture [5] [2].
- **Cycloaddition:** Heat the mixture to **150 °C under microwave irradiation** for approximately **2 hours**, or under conventional heating with monitoring until completion.
- **Sequential Cyclization:** Cool the reaction to room temperature. A gold(I) complex (e.g., **6**, 2 mol %) may be added directly to the same pot to catalyze the subsequent 6-endo-dig cyclization, yielding the final bridged ketone product [5].
- **Work-up and Isolation:** Upon reaction completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. Purify the crude product using flash chromatography on silica gel to isolate the desired bicyclic adduct.

Key Considerations for Researchers

- **Diastereoselectivity:** The one-pot Diels-Alder/Au(I)-catalyzed reaction proceeds with **high diastereoselectivity** (dr > 25:1 in documented cases), producing a single diastereomer which is often the **endo-product** [6] [5].
- **Substrate Scope:** The methodology tolerates dienes with various substituents, including prenylated and aryl-acetylene groups, yielding products in **48% to 93%** isolated yields [5].
- **Catalyst Handling:** AuBr₃ is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon glovebox) using anhydrous solvents for consistent results [2].

Practical Advantages and Research Applications

The primary advantage of using AuBr₃ in Diels-Alder reactions is its role as a **Lewis acid catalyst** that enables efficient construction of complex bicyclic frameworks crucial for synthesizing natural products like hyperforin and garsubellin A [5]. This one-pot methodology is valuable for rapidly generating molecular complexity with multiple stereocenters.

Gold tribromide is also an effective catalyst for nucleophilic substitution of propargylic alcohols, acting as an alcohol-activating agent [2].

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